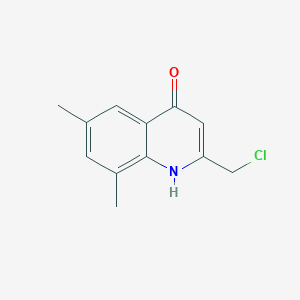![molecular formula C132H110Cr3N22O12-2 B1628911 2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium CAS No. 75578-75-5](/img/structure/B1628911.png)
2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium is a complex organic compound. It is a derivative of phenazinium, a class of compounds known for their vibrant colors and applications in various fields such as dyes, biological staining, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the phenazinium core The phenazinium core is synthesized through the condensation of aniline derivatives with appropriate aldehydes under acidic conditions
The final step involves the formation of the salt with chromic acid. This is typically achieved by reacting the phenazinium derivative with a solution of chromic acid under controlled conditions to ensure the correct stoichiometry and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include:
Condensation Reactions: Using large reactors to facilitate the condensation of aniline derivatives with aldehydes.
Substitution Reactions: Employing high-efficiency mixing and temperature control to ensure complete and selective substitution.
Salt Formation: Using precise dosing and mixing equipment to combine the phenazinium derivative with chromic acid.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The phenazinium core can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenazinium derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the phenazinium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenated compounds and strong acids or bases are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid structures, while reduction can yield amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its vibrant color also makes it useful as a dye and staining agent in various analytical techniques.
Biology
In biological research, the compound can be used as a staining agent to visualize cellular components under a microscope. Its ability to bind to specific biomolecules makes it valuable in histological studies.
Medicine
The compound’s potential medicinal applications include its use as a diagnostic agent due to its staining properties. It may also have therapeutic potential, although further research is needed to explore this aspect.
Industry
In industry, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles, inks, and coatings.
作用機序
The mechanism of action of this compound involves its ability to interact with various molecular targets. In biological systems, it can bind to nucleic acids and proteins, altering their structure and function. This binding can lead to changes in cellular processes, making it useful as a staining agent and potentially as a therapeutic agent.
類似化合物との比較
Similar Compounds
Phenazinium Chloride: Another phenazinium derivative with similar staining properties.
Phenazinium Sulfate: Known for its use in biological staining and as a dye.
Phenazinium Bromide: Used in similar applications as the chloride and sulfate derivatives.
Uniqueness
The uniqueness of 2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium lies in its specific structure and the presence of chromic acid. This gives it distinct chemical and physical properties, such as enhanced stability and unique staining characteristics, making it valuable in specific applications where other phenazinium derivatives may not be as effective.
特性
CAS番号 |
75578-75-5 |
|---|---|
分子式 |
C132H110Cr3N22O12-2 |
分子量 |
2352.4 g/mol |
IUPAC名 |
2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium |
InChI |
InChI=1S/2C66H53N11.3Cr.12O/c2*67-43-21-23-45(24-22-43)69-47-26-32-56-62(38-47)76(53-17-9-3-10-18-53)64-40-49(28-34-58(64)73-56)71-51-30-36-60-66(42-51)77(54-19-11-4-12-20-54)65-41-50(29-35-59(65)74-60)70-48-27-33-57-63(39-48)75(52-15-7-2-8-16-52)61-37-46(25-31-55(61)72-57)68-44-13-5-1-6-14-44;;;;;;;;;;;;;;;/h2*1-38,41-42,61-64,68H,39-40H2,(H4,67,69,70,71,74);;;;;;;;;;;;;;;/q;;;;;;;;;;;6*-1/p+4 |
InChIキー |
KRANJJDDYRTGOB-UHFFFAOYSA-R |
SMILES |
C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-] |
正規SMILES |
C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-] |
Key on ui other cas no. |
75578-75-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


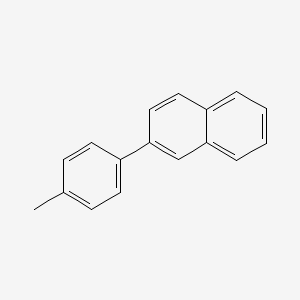
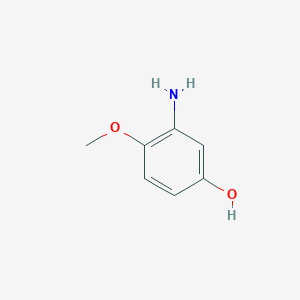
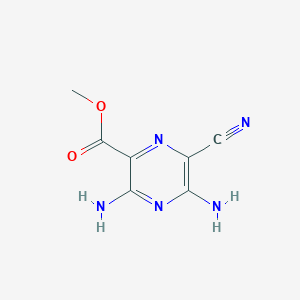
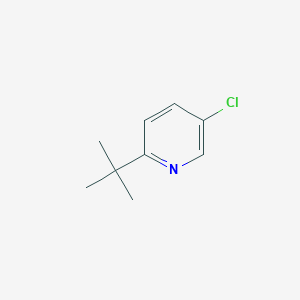
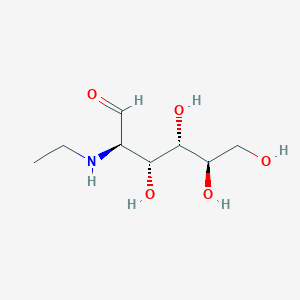
![4-[(Dipropylamino)methyl]benzoic acid](/img/structure/B1628837.png)

![1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B1628841.png)
![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1628843.png)
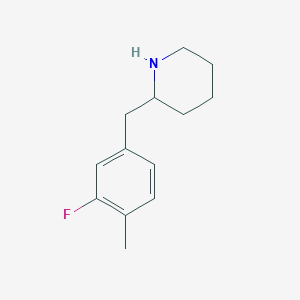
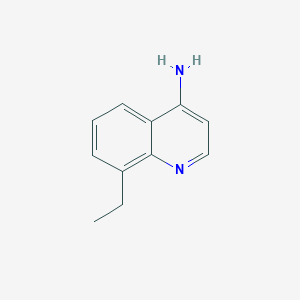
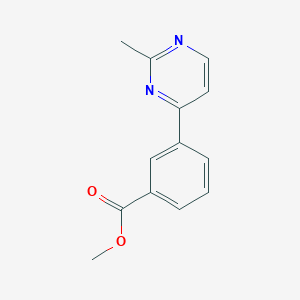
![Propanedinitrile, 2-[[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-](/img/structure/B1628849.png)
